![molecular formula C11H11NO2S B12886801 1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]- CAS No. 121668-76-6](/img/structure/B12886801.png)
1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tosyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a tosyl group at the second position The tosyl group, derived from toluenesulfonic acid, is a common protecting group in organic synthesis due to its stability and ease of removal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosyl-1H-pyrrole typically involves the tosylation of pyrrole. One common method is the reaction of pyrrole with tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 2-Tosyl-1H-pyrrole are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tosyl-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2-carboxylic acid derivatives or reduction to form dihydropyrrole derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Dihydropyrrole derivatives.
Applications De Recherche Scientifique
2-Tosyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of heterocyclic compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Tosyl-1H-pyrrole in chemical reactions involves the activation of the pyrrole ring by the electron-withdrawing tosyl group. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and cyclization reactions. The tosyl group can also stabilize reaction intermediates, enhancing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tosyl-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-Tosyl-1H-pyrrole-3-carboxylic acid: Contains an additional carboxyl group at the third position.
N-Tosylpyrrole: The tosyl group is attached to the nitrogen atom of the pyrrole ring.
Uniqueness
2-Tosyl-1H-pyrrole is unique due to the specific positioning of the tosyl group, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules, providing a versatile tool for chemists in both academic and industrial settings.
Propriétés
Numéro CAS |
121668-76-6 |
|---|---|
Formule moléculaire |
C11H11NO2S |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H11NO2S/c1-9-4-6-10(7-5-9)15(13,14)11-3-2-8-12-11/h2-8,12H,1H3 |
Clé InChI |
NQTVFNSSDCHPJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


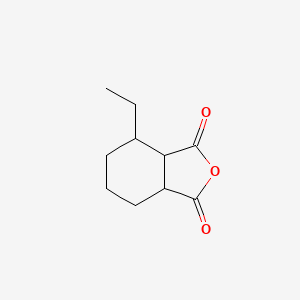


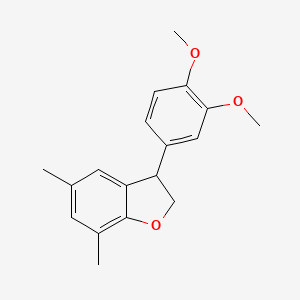
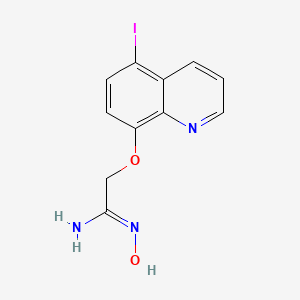

![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
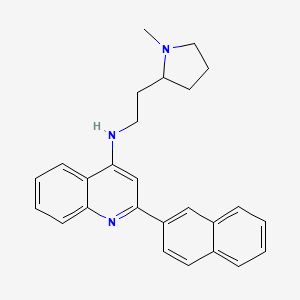
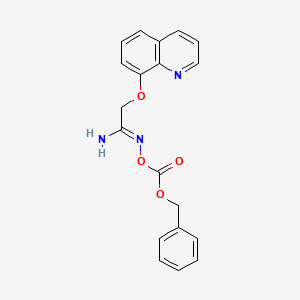


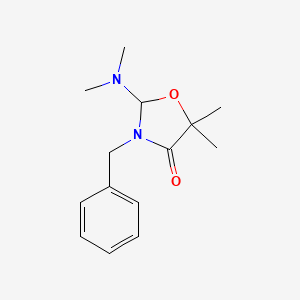

![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)
